molecular formula C10H11N3 B1306543 4-(2-Methylimidazol-1-yl)phenylamine CAS No. 74852-81-6

4-(2-Methylimidazol-1-yl)phenylamine

Cat. No.: B1306543
CAS No.: 74852-81-6
M. Wt: 173.21 g/mol
InChI Key: IEZCMVRWKNEHJB-UHFFFAOYSA-N
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Description

4-(2-Methylimidazol-1-yl)phenylamine is an organic compound characterized by the presence of a phenylamine group attached to a 2-methylimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylimidazol-1-yl)phenylamine can be achieved through several methods:

  • Nucleophilic Substitution: : One common method involves the nucleophilic substitution reaction between 2-methylimidazole and 4-bromoaniline. The reaction typically occurs in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

  • Reductive Amination: : Another method involves the reductive amination of 4-nitrobenzaldehyde with 2-methylimidazole, followed by reduction of the resulting imine intermediate using a reducing agent like sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and automated systems are used to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylimidazol-1-yl)phenylamine undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.

  • Reduction: : Reduction reactions can be performed using agents such as lithium aluminum hydride, converting nitro groups to amines if present.

  • Substitution: : Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization with halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in chloroform for bromination.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

4-(2-Methylimidazol-1-yl)phenylamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which 4-(2-Methylimidazol-1-yl)phenylamine exerts its effects depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites.

    Chemical Reactivity: The imidazole ring can participate in coordination chemistry, forming complexes with metal ions, which can be used in catalysis or material science.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Imidazol-1-yl)phenylamine: Lacks the methyl group on the imidazole ring, which can affect its reactivity and binding properties.

    4-(2-Ethylimidazol-1-yl)phenylamine: Contains an ethyl group instead of a methyl group, potentially altering its steric and electronic properties.

Uniqueness

4-(2-Methylimidazol-1-yl)phenylamine is unique due to the presence of the 2-methyl group on the imidazole ring, which can influence its chemical reactivity and biological interactions. This structural feature can enhance its binding affinity to certain targets and modify its overall physicochemical properties.

Properties

IUPAC Name

4-(2-methylimidazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-12-6-7-13(8)10-4-2-9(11)3-5-10/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZCMVRWKNEHJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390134
Record name 4-(2-Methyl-1H-imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74852-81-6
Record name 4-(2-Methyl-1H-imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methyl-1H-imidazol-1-yl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 54.0 g of 2-methyl-1-(p-nitrophenyl)imidazole, 2.87 g of palladium black, 36.7 g of sodium formate and 47.4 ml of formic acid in 1100 ml of methyl alcohol is stirred at room temperature for 18 hours under a hydrogen atmosphere. The mixture is filtered and the filtrate evaporated to a residue. The residue is partitioned between saturated potassium bicarbonate and chloroform. The organic layer is dried and passed through a pad of hydrous magnesium silicate. The filtrate is evaporated to a residue which is crystallized from ether:ethanol to give 34.9 g of the desired product as a solid, m.p. 108°-110° C.
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
36.7 g
Type
reactant
Reaction Step One
Quantity
47.4 mL
Type
reactant
Reaction Step One
Quantity
1100 mL
Type
solvent
Reaction Step One
Quantity
2.87 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

13.5 g of 2-methyl-1-(4-nitrophenyl)imidazole was hydrogenated in the presence of 10% Pd/c in 160 ml of ethanol at 30° to 40° C. at an initial pressure of 40 kg/cm2. After 3 hours, the reduction mixture was filtered and the solvent was removed from the filtrate under reduced pressure. The residue was recrystallized from a mixed solvent of benzene and n-hexane to obtain 9.8 g of the intended compound having a melting point of 112° to 113° C. Elementary analysis values as C10H11N3 were as follows.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution 2-methyl-1-(4-nitrophenyl)-1H-imidazole (12.8 g, 63 mmol) in MeOH (150 mL) was added Pd/C (3 g). The resulting mixture was stirred at room temperature for 8 hours under hydrogen. When TLC indicated the starting material was consumed, the mixture was filtered and concentrated in vacuo to give 4-(2-methyl-1H-imidazol-1-yl)aniline (10 g, yield 92%).
Quantity
12.8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 54.0 g of 2-methyl-1-(p-nitrophenyl)imidazole, 2.87 g of palladium black, 36 7 g of sodium formate and 47.4 ml of formic acid in 1100 ml of methyl alcohol is stirred at room temperature for 18 hours under a hydrogen atmosphere. The mixture is filtered and the filtrate evaporated to a residue. The residue is partitioned between saturated potassium bicarbonate and chloroform. The organic layer is dried and passed through a pad of hydrous magnesium silicate. The filtrate is evaporated to a residue which is crystallized from ether:ethanol to give 34.9 g of the desired product as a solid, m.p. 108°-110° C.
Quantity
54 g
Type
reactant
Reaction Step One
[Compound]
Name
36
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
47.4 mL
Type
reactant
Reaction Step One
Quantity
1100 mL
Type
solvent
Reaction Step One
Quantity
2.87 g
Type
catalyst
Reaction Step One

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